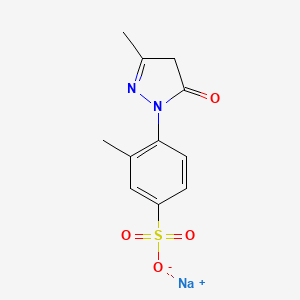
Ethyl 6-fluoro-1-(4-fluorophenyl)-7-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-fluoro-1-(4-fluorophenyl)-7-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by its unique structure, which includes fluorine atoms, a piperazine ring, and a naphthyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-fluoro-1-(4-fluorophenyl)-7-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multiple steps, including the formation of the naphthyridine core, introduction of the fluorine atoms, and attachment of the piperazine ring. One common synthetic route involves the use of starting materials such as 4-fluoroaniline, ethyl acetoacetate, and 2-chloroethylamine hydrochloride. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
Ethyl 6-fluoro-1-(4-fluorophenyl)-7-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atoms and other functional groups can be substituted with different groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted analogs .
科学研究应用
Ethyl 6-fluoro-1-(4-fluorophenyl)-7-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
作用机制
The mechanism of action of Ethyl 6-fluoro-1-(4-fluorophenyl)-7-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Similar compounds include other naphthyridine derivatives with fluorine atoms and piperazine rings. Examples include:
- Ethyl 6-fluoro-1-(4-chlorophenyl)-7-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
- Ethyl 6-fluoro-1-(4-bromophenyl)-7-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate .
Uniqueness
The uniqueness of Ethyl 6-fluoro-1-(4-fluorophenyl)-7-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate lies in its specific combination of functional groups and its potential biological activities. The presence of fluorine atoms enhances its chemical stability and biological activity, making it a valuable compound for various applications .
属性
CAS 编号 |
100491-55-2 |
|---|---|
分子式 |
C23H24F2N4O4 |
分子量 |
458.5 g/mol |
IUPAC 名称 |
ethyl 6-fluoro-1-(4-fluorophenyl)-7-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxo-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C23H24F2N4O4/c1-2-33-23(32)18-14-29(16-5-3-15(24)4-6-16)21-17(20(18)31)13-19(25)22(26-21)28-9-7-27(8-10-28)11-12-30/h3-6,13-14,30H,2,7-12H2,1H3 |
InChI 键 |
ODICOKYUSMCETD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN(C2=NC(=C(C=C2C1=O)F)N3CCN(CC3)CCO)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Iodo-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13955286.png)
![3-(Pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13955288.png)

![4-Chloro-3-[3-(4-chlorophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13955307.png)

![(2S)-2-[amino-(2,3-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13955335.png)







![[3-(Aminomethyl)-2-methylphenyl]methanol](/img/structure/B13955382.png)
